2(1H)-Quinoxalinone, 3-(chloromethyl)-
Overview
Description
2(1H)-Quinoxalinone, 3-(chloromethyl)- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with a chloromethyl group attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with a suitable carbonyl compound, followed by chloromethylation. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of 2(1H)-Quinoxalinone, 3-(chloromethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 3-(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoxalinone core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinoxalinones, while oxidation and reduction can lead to different oxidation states of the quinoxalinone core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 3-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The quinoxalinone core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinoxalinone, 3-(methyl)-: Similar structure but with a methyl group instead of a chloromethyl group.
2(1H)-Quinoxalinone, 3-(bromomethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2(1H)-Quinoxalinone, 3-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
2(1H)-Quinoxalinone, 3-(chloromethyl)- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs The chloromethyl group can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other substituents
Properties
IUPAC Name |
3-(chloromethyl)-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGFBYZZHMUPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516384 | |
Record name | 3-(Chloromethyl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88051-14-3 | |
Record name | 3-(Chloromethyl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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